N-(benzo[d]thiazol-2-ylmethyl)isobutyramide
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Overview
Description
N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol . This compound is characterized by the presence of a benzothiazole ring attached to an isobutyramide moiety. It has garnered interest in scientific research due to its potential biological activities and diverse applications.
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.
Mode of Action
This compound acts as a weak inhibitor of COX-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
By inhibiting COX-1, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing their downstream effects such as inflammation and pain.
Result of Action
The inhibition of COX-1 by this compound results in a reduction in the production of prostaglandins . This can lead to a decrease in inflammation and pain, which are commonly associated with high levels of prostaglandins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide typically involves the coupling of substituted 2-amino benzothiazoles with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-ylmethyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Nitrated or halogenated benzothiazole derivatives
Scientific Research Applications
N-(benzo[d]thiazol-2-ylmethyl)isobutyramide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Medicine: Studied for its potential therapeutic effects in treating inflammatory diseases and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is unique due to its specific structural features, such as the presence of an isobutyramide moiety attached to the benzothiazole ring. This structural configuration imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives. The compound’s ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .
Properties
CAS No. |
1088176-27-5 |
---|---|
Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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